molecular formula C12H23NO4 B13491774 trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol

trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol

Cat. No.: B13491774
M. Wt: 245.32 g/mol
InChI Key: JZYNITPCMNQLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol is a chiral cyclohexane derivative of high value in medicinal chemistry and organic synthesis. Its structure features both a Boc-protected amine and a hydroxymethyl group in a thermodynamically stable trans configuration on the cyclohexane ring, making it a versatile and stereodefined building block . This compound is primarily used in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) where the rigid cyclohexane scaffold influences the compound's overall conformation and biological activity . The Boc (tert-butoxycarbonyl) group serves as a critical protecting group for the amine, allowing for selective reactions at the hydroxymethyl group and elsewhere on the molecule under a wide range of conditions; it can be cleanly removed under mild acidic conditions when needed for further synthesis . Researchers utilize this bifunctional reagent as a key intermediate for constructing molecular fragments with specific three-dimensional geometries. The product is classified with the signal word "Warning" and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For safe handling, refer to the corresponding Safety Data Sheet (SDS). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications . It is recommended to store the material sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9-4-6-12(16,8-14)7-5-9/h9,14,16H,4-8H2,1-3H3,(H,13,15)

InChI Key

JZYNITPCMNQLGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CO)O

Origin of Product

United States

Preparation Methods

Boc Protection and Reduction of Cyclohexane Derivatives

A common synthetic route starts with a cyclohexane derivative bearing an amino or carboxyl group. The amino group is first protected with a tert-butoxycarbonyl group using Boc anhydride under mild conditions (room temperature, 12–24 hours). This step prevents unwanted side reactions during subsequent transformations.

  • Example : Reaction of 4-amino cyclohexanol hydrochloride with Boc anhydride and polyguanidine catalyst at room temperature for 12–24 hours yields 4-N-Boc-amino cyclohexanol as a white solid after filtration and drying.

Following Boc protection, the carboxyl group (if present) is reduced to a hydroxymethyl group. Sodium borohydride is frequently used as the reducing agent, sometimes in the presence of Lewis acids such as aluminum chloride or boron trifluoride to enhance selectivity and yield.

  • Typical conditions : Dissolution of trans-4-Boc-cyclohexane-carboxylic acid in tetrahydrofuran (THF), addition of sodium borohydride, followed by dropwise addition of Lewis acid at controlled temperature to reduce the carboxyl to hydroxymethyl.

Multi-Step Synthetic Route with Intermediate Esters and Cyanides

A more elaborate industrially relevant method involves several steps:

Step Description Reagents/Conditions Outcome
1 Reduction of trans-4-Boc-cyclohexane-carboxylic acid to trans-4-Boc-aminocyclohexanemethanol Sodium borohydride in THF, Lewis acid (AlCl3, CaCl2, or BF3) Hydroxymethyl intermediate
2 Formation of sulfonic acid ester Addition of sulfonic acid chloride (e.g., methylsulfonyl chloride) and acid catalyst White precipitate of sulfonic acid ester
3 Cyanation Treatment with cyanide salts (e.g., potassium cyanide) at 80°C for 24 hours Formation of cyanogen intermediate
4 Hydrolysis and acidification Heating with alkali (NaOH or KOH), then acidification to pH 2–3 Isolation of trans-4-Boc-aminocyclohexanecarboxylic acid with high purity

This sequence allows for high purity and yield (up to 99% purity and 70% yield in some steps), suitable for scale-up.

Catalytic Hydrogenation and Isomer Separation

Hydrogenation of para-substituted aromatic precursors (e.g., para-aminobenzoic acid derivatives or para-acetamidophenol) under mild conditions with supported rhodium catalysts (e.g., 3% Rh on carbon) can produce cyclohexane derivatives with a mixture of cis and trans isomers.

  • The trans isomer ratio can be controlled and enhanced to >75% by optimizing reaction conditions such as hydrogen pressure, solvent, and catalyst.

Subsequent Boc protection and crystallization allow for isolation of trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol with high stereochemical purity.

Crystallization and Purification

Fractional crystallization in solvents like acetone or acetone/water mixtures is employed to separate trans isomers from cis isomers effectively. Cooling the reaction mixture and selective precipitation yield high-purity trans isomers.

  • For example, crystallization of trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid from acetone with potassium carbonate and bromethane treatment yields a product with 99.1% purity and 62% yield.

Summary Table of Key Preparation Parameters

Preparation Step Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
Boc Protection of amino group Boc anhydride, polyguanidine catalyst Room temp, 12–24 h Not specified High Mild, green chemistry approach
Reduction of carboxyl to hydroxymethyl Sodium borohydride, Lewis acid (AlCl3, BF3) THF solvent, controlled temp ~70 >90 Selective reduction
Sulfonic acid ester formation Methylsulfonyl chloride or benzenesulfonyl chloride Acid catalyst, room temp Not specified Not specified Precipitate formation aids purification
Cyanation Potassium cyanide or sodium cyanide 80°C, 24 h Not specified Not specified Forms cyanogen intermediate
Hydrolysis and acidification NaOH or KOH, then HCl Heating, pH 2–3 70 92 Final acid isolation
Catalytic hydrogenation of aromatic precursors 3% Rh on carbon catalyst Low H2 pressure, aqueous/alcoholic solvent Not specified Trans ratio >75% One-pot process, industrially scalable
Crystallization for isomer separation Acetone, K2CO3, bromethane 60°C then cooling to -10°C 62 99.1 Effective trans isomer isolation

Research Findings and Industrial Implications

  • The use of Boc protection stabilizes the amino group during reductions and functional group transformations, enabling higher yields and purity.
  • Sodium borohydride is the preferred reducing agent due to its selectivity and mildness, especially when combined with Lewis acids to enhance reactivity.
  • Catalytic hydrogenation under mild conditions allows for direct conversion of aromatic precursors to cyclohexane derivatives with controlled stereochemistry, minimizing the need for isomer separation.
  • Fractional crystallization remains a key purification step to achieve high stereochemical purity of the trans isomer.
  • The multi-step synthetic route involving sulfonic acid esters and cyanogen intermediates is well-suited for industrial scale-up due to the stability of intermediates and relatively straightforward reaction conditions.
  • Green chemistry principles are increasingly applied, such as replacing triethylamine with recyclable alkali and using pollution-free oxidations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to modify the hydroxymethyl group or reduce other functional groups present.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group, followed by reaction with electrophiles.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry: In synthetic chemistry, trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis processes.

Biology and Medicine: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets. Its ability to undergo various chemical transformations allows for the creation of derivatives with enhanced biological activity.

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds. Its versatility in chemical reactions makes it a valuable building block for drug discovery and development.

Mechanism of Action

The mechanism of action of trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol depends on its specific application and the molecular targets it interacts with. In drug development, the compound may act by binding to specific receptors or enzymes, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Below is a comparative analysis of trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol with related cyclohexanol derivatives:

Compound CAS Number Substituents Melting Point Solubility Applications
trans-4-(Boc-amino)cyclohexanol 111300-06-2 Boc-protected amino (trans-4), hydroxyl (1) Not reported Organic solvents Peptide synthesis, protecting group chemistry
Ambroxol hydrochloride 23828-92-4 2-Amino-3,5-dibromobenzylamino (trans-4), hydroxyl (1), hydrochloride salt 230–235°C Water, ethanol Mucolytic drug (respiratory disorders)
trans-4-Aminocyclohexanol 40525-78-8 Amino (trans-4), hydroxyl (1) 110–113°C Water Intermediate for pharmaceuticals
CP-55,940 (cannabinoid analog) 72909-38-3 3-Hydroxypropyl (trans-4), phenolic side chain (cis-3) Not reported Lipophilic solvents Cannabinoid receptor studies
trans-4-Amino-1-methylcyclohexanol Not available Amino (trans-4), methyl (1), hydroxyl (1) Not reported Water, ethanol Pharmaceutical intermediate

Functional and Pharmacological Differences

  • Boc-Protected Derivatives: The Boc group in trans-4-(Boc-amino)cyclohexanol derivatives shields the amino group, reducing nucleophilic reactivity and enabling controlled deprotection in multi-step syntheses . This contrasts with ambroxol hydrochloride, where the free amino group is critical for mucolytic activity .
  • Hydrophilicity vs. Lipophilicity: trans-4-Aminocyclohexanol’s high water solubility (due to free -NH₂ and -OH groups) makes it suitable for aqueous-phase reactions , whereas CP-55,940’s lipophilic side chain facilitates blood-brain barrier penetration for cannabinoid receptor targeting .
  • Stereochemical Impact: The trans configuration at the 4-position is critical for bioactivity. For example, cis-4-aminocyclohexanol shows distinct metabolic and pharmacological profiles .

Biological Activity

trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol is a chemical compound characterized by a cyclohexane ring with a tert-butoxycarbonyl (Boc) protected amino group and a hydroxymethyl group. Its molecular formula is C₁₂H₂₃NO₄, and it has a molecular weight of 245.32 g/mol. The compound's structure suggests potential interactions with biological targets, primarily through the modulation of receptor activity or enzyme function upon deprotection of the amino group.

The synthesis of this compound typically involves multi-step organic reactions that may include asymmetric synthesis techniques. These methods are crucial for producing compounds with high enantiomeric purity, which is often necessary for biological activity. The compound can be synthesized from trans-4-amino-cyclohexanol, utilizing various protective groups to enhance stability during the synthesis process .

Synthesis Overview

StepDescription
1Start with trans-4-amino-cyclohexanol.
2Protect the amino group using Boc to form the Boc-protected derivative.
3Introduce the hydroxymethyl group through selective functionalization.
4Purification and characterization of the final product.

Biological Activity

While specific biological activity data for this compound is limited, there are indications that it may interact with various biological systems. The deprotected form of this compound could potentially engage in hydrogen bonding and ionic interactions with proteins or enzymes, influencing their activity.

  • Receptor Modulation : The compound may act on specific receptors, altering their signaling pathways.
  • Enzyme Interaction : It could influence enzyme functions through competitive inhibition or allosteric modulation once the Boc group is removed, allowing for more effective interactions with active sites.

Case Studies and Related Research

Research exploring similar compounds has demonstrated their utility in therapeutic applications. For example, derivatives of cyclohexanol have been studied for their roles as phosphodiesterase inhibitors, which are relevant in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The structural similarities between these compounds suggest that this compound could also hold therapeutic potential.

Notable Comparisons

Compound NameKey Features
trans-4-(Boc-amino)cyclohexylamineLacks hydroxymethyl group; primarily an amine.
trans-4-(Boc-amino)cyclohexanemethylamineContains a methyl group instead of hydroxymethyl; alters reactivity.
trans-4-(Boc-amino)cyclohexaneacetic acidContains an acetic acid moiety; affects solubility and biological interactions.

The unique presence of the hydroxymethyl group in this compound enhances its functional versatility compared to its analogs, potentially improving binding affinity towards biological targets.

Research Findings

Emerging studies indicate that compounds with similar structures can exhibit significant biological activities:

  • PDE Inhibition : Compounds derived from cyclohexanol have shown effectiveness as phosphodiesterase inhibitors, which are important in managing respiratory diseases .
  • Antitumor Activity : Some derivatives have been linked to anti-tumor properties, suggesting that further exploration into the biological activity of this compound could yield valuable insights into its pharmacological potential .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for producing trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol, and how is purity ensured? A: The compound is typically synthesized via carbamate formation between tert-butyl chloroformate and 4-hydroxycyclohexylmethylamine in the presence of a base like triethylamine. The reaction proceeds under controlled conditions (room temperature, 4–6 hours), followed by purification via column chromatography or recrystallization to isolate the trans isomer. Key challenges include minimizing cis isomer formation and removing unreacted starting materials. Purity is confirmed using HPLC and 1^1H NMR, with characteristic peaks for the Boc group (~1.4 ppm, singlet) and hydroxymethyl group (~3.5 ppm) .

Advanced Reaction Mechanisms

Q: How does the stereochemistry of the cyclohexanol ring influence reactivity in substitution and oxidation reactions? A: The trans configuration of the Boc-amino and hydroxymethyl groups imposes steric constraints, directing regioselectivity. For example:

  • Oxidation: The axial hydroxymethyl group is preferentially oxidized to a ketone using Jones reagent (CrO3_3/H2_2SO4_4), while equatorial positions are less reactive due to 1,3-diaxial strain .
  • Substitution: Nucleophilic attacks (e.g., Mitsunobu reactions) favor equatorial leaving groups, as axial substituents face higher transition-state energy barriers. Computational studies (DFT) support these trends .

Methodological Optimization

Q: What strategies improve yields in solid-phase peptide synthesis when using this compound as a linker? A: The hydroxymethyl group enables efficient coupling to resin supports. Key optimizations include:

  • Activation: Pre-activation with DIC/HOBt (1:1 molar ratio) reduces racemization.
  • Loading Density: Limiting resin loading to 0.3–0.5 mmol/g prevents steric overcrowding.
  • Cleavage: TFA cocktails (95% TFA, 2.5% H2_2O, 2.5% TIS) preserve the Boc group while cleaving peptides, achieving >85% yield .

Data Contradictions in Biological Activity

Q: How do conflicting reports on this compound’s bioactivity inform experimental design? A: While some studies highlight its role in neurological drug precursors (e.g., dopamine agonists), others note inertness in vitro. To resolve discrepancies:

  • Assay Conditions: Test under varied pH (6.5–7.4) and temperature (25°C vs. 37°C) to mimic physiological environments.
  • Metabolite Tracking: Use LC-MS to monitor Boc deprotection (retention time shift from 8.2 to 5.1 min) and downstream interactions .

Advanced Applications in Bioconjugation

Q: How is this compound utilized in targeted drug delivery systems? A: The Boc-protected amino group allows selective conjugation to antibodies (e.g., via NHS esters), while the hydroxymethyl group anchors payloads (e.g., doxorubicin). A recent study achieved 92% conjugation efficiency using a two-step protocol:

Boc Deprotection: HCl/dioxane (4M, 2 hours).

Click Chemistry: Azide-functionalized drugs react via CuAAC (CuSO4_4/sodium ascorbate, 1:2 ratio) .

Analytical Challenges

Q: What techniques reliably distinguish cis/trans isomers during synthesis? A: NOESY NMR is critical:

  • Trans Isomer: NOE correlations between axial H-1 (δ 3.8) and H-3/H-5 (δ 1.6–1.8).
  • Cis Isomer: Cross-peaks between H-1 and H-2/H-6 (δ 2.1–2.3).
    HPLC with a chiral column (Chiralpak AD-H, 90:10 hexane/IPA) achieves baseline separation (Rs_s > 2.5) .

Safety and Handling Protocols

Q: What precautions are necessary for light- and moisture-sensitive reactions involving this compound? A:

  • Storage: Argon-flushed amber vials at –20°C, with molecular sieves (3Å).
  • Reaction Setup: Schlenk lines for anhydrous conditions; quartz reactors for UV-sensitive steps.
  • Decomposition Products: Monitor for cyclohexene derivatives (GC-MS m/z 82) indicating Boc group loss .

Comparative Reactivity

Q: How does this compound’s reactivity compare to analogs like trans-4-aminocyclohexanol hydrochloride? A: The Boc group reduces nucleophilicity (pKa ~10 vs. ~8 for NH3+_3^+), slowing alkylation by 40% in SN2 reactions. However, the hydroxymethyl group enhances solubility in polar aprotic solvents (e.g., DMF, ε = 36.7), enabling higher reaction concentrations (up to 0.5M vs. 0.2M for hydrochloride salts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.